molecular formula C80H64O8Rh2 B1631858 Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1)

Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1)

Cat. No.: B1631858
M. Wt: 1359.2 g/mol
InChI Key: VJJFQYWTSGUNAP-UHFFFAOYSA-N
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Description

Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1) is a coordination compound consisting of two rhodium atoms each coordinated to four triphenylacetate ligands. This compound is known for its distinctive green to dark green powder or crystal appearance . It is widely used in various chemical reactions due to its unique catalytic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1) can be synthesized through the reaction of rhodium(II) acetate with triphenylacetic acid in the presence of a suitable solvent such as dichloromethane . The reaction typically involves heating the mixture under reflux conditions to ensure complete formation of the desired product.

Industrial Production Methods

While specific industrial production methods for Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1) are not extensively documented, the synthesis generally follows the laboratory preparation methods with scaled-up reaction conditions and optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1) is known to undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal performance.

Major Products

The major products formed from reactions involving Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1) depend on the specific reaction type and conditions. For example, in oxidation reactions, the products are often oxygenated organic compounds, while in reduction reactions, the products are typically hydrogenated organic molecules.

Scientific Research Applications

Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1) exerts its effects involves the coordination of the rhodium centers to the substrate molecules. This coordination facilitates the activation of chemical bonds, enabling various catalytic transformations. The molecular targets and pathways involved depend on the specific reaction and substrate, but generally, the rhodium centers play a crucial role in the activation and transformation of the substrate molecules .

Comparison with Similar Compounds

Similar Compounds

    Dirhodium(II) acetate: Similar to Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1), this compound also contains rhodium centers coordinated to acetate ligands.

    Dirhodium(II) tetrakis(trifluoroacetate): This compound features rhodium centers coordinated to trifluoroacetate ligands, offering different reactivity and selectivity compared to Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1).

Uniqueness

Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1) is unique due to its specific ligand environment provided by the triphenylacetate ligands. This unique coordination environment imparts distinct catalytic properties, making it particularly effective in certain organic transformations, such as C-H bond activation and cyclopropanation reactions .

Properties

Molecular Formula

C80H64O8Rh2

Molecular Weight

1359.2 g/mol

IUPAC Name

rhodium;2,2,2-triphenylacetic acid

InChI

InChI=1S/4C20H16O2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H,(H,21,22);;

InChI Key

VJJFQYWTSGUNAP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.[Rh].[Rh]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.[Rh].[Rh]

Origin of Product

United States

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